molecular formula C20H42NO5P B1147999 (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate CAS No. 799812-75-2

(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate

Cat. No. B1147999
CAS RN: 799812-75-2
M. Wt: 407.5 g/mol
InChI Key: YUUWWSOTAGQJFW-YIVRLKKSSA-N
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Description

Sphingosine-1-phosphate (d20:1) is a zwitterionic sphingolipid, which is a phosphorylated derivative of long-chain base C20 sphingosine. It plays a vital role in various physiological and cellular processes, including atherosclerosis, inflammation, immunity, tumorigenesis, and cell proliferation. Sphingosine-1-phosphate (d20:1) is particularly significant in mammalian brain and cardiac development .

Mechanism of Action

Sphingosine-1-phosphate (d20:1) exerts its effects by acting as a partial agonist at the sphingosine-1-phosphate receptor 2 (S1P2). It has the ability to inhibit sphingosine-1-phosphate (d18:1)-mediated cyclooxygenase 2 (COX2) induction. This modulation of S1P signaling pathways influences various cellular processes, including inflammation and tumorigenesis .

Biochemical Analysis

Biochemical Properties

(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with sphingosine kinase, an enzyme that phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule that regulates various cellular processes, including cell growth, survival, and migration . Additionally, this compound interacts with other proteins such as ceramide synthase and sphingomyelin synthase, which are involved in the metabolism of sphingolipids .

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sphingosine-1-phosphate, derived from this compound, activates S1P receptors on the cell surface, leading to the activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways . These pathways are crucial for cell proliferation, survival, and migration. Furthermore, this compound can influence gene expression by acting as a ligand for nuclear receptors, thereby regulating the transcription of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding of sphingosine-1-phosphate to its receptors, which triggers a cascade of intracellular signaling events . This compound can also inhibit or activate enzymes involved in sphingolipid metabolism, such as sphingosine kinase and ceramide synthase . Additionally, this compound can modulate gene expression by interacting with transcription factors and nuclear receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation through enzymatic processes . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and apoptosis . These effects are often dependent on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote cell survival and proliferation by activating S1P receptors . At high doses, it can induce toxic effects, such as apoptosis and inflammation . These adverse effects are likely due to the overstimulation of signaling pathways and the accumulation of toxic metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the sphingolipid metabolism pathway . This compound is synthesized from sphingosine through the action of sphingosine kinase and can be further metabolized to ceramide by ceramide synthase . Additionally, it can be converted to sphingomyelin by sphingomyelin synthase . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating cell signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be transported across cell membranes by specific transporters, such as the ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of this compound are essential for its biological activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the plasma membrane, where it interacts with cell surface receptors and signaling molecules . Additionally, it can be found in the endoplasmic reticulum and Golgi apparatus, where it is involved in the synthesis and metabolism of sphingolipids . The targeting of this compound to specific cellular compartments is regulated by post-translational modifications and protein-protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sphingosine-1-phosphate (d20:1) can be synthesized through the phosphorylation of long-chain base C20 sphingosine. The process involves the use of phosphorylating agents such as adenosine triphosphate (ATP) in the presence of sphingosine kinase enzymes . The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure the stability and efficiency of the reaction.

Industrial Production Methods

Industrial production of sphingosine-1-phosphate (d20:1) involves large-scale synthesis using bioreactors. The process includes the cultivation of cells that express sphingosine kinase enzymes, followed by the extraction and purification of the compound. The use of advanced chromatography techniques ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sphingosine-1-phosphate (d20:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally require controlled temperature and pH .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of sphingosine-1-phosphate (d20:1), which have distinct biological activities and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sphingosine-1-phosphate (d20:1) is unique due to its 20-carbon long-chain base length, which allows it to act as an endogenous modulator of sphingosine-1-phosphate signaling. Its partial agonism at the S1P2 receptor and ability to inhibit COX2 induction make it distinct from other sphingolipids .

properties

IUPAC Name

[(E,2S,3R)-2-azaniumyl-3-hydroxyicos-4-enyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)/b17-16+/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUWWSOTAGQJFW-YIVRLKKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677069
Record name (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

799812-75-2
Record name (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does S1P d20:1 differ functionally from the more widely studied S1P d18:1?

A1: While both S1P d20:1 and S1P d18:1 are bioactive sphingolipids, research suggests that S1P d20:1 may act as an endogenous modulator of S1P d18:1 signaling. Specifically, S1P d20:1 has been shown to have a limited ability to induce cyclooxygenase-2 (COX-2) expression via the Sphingosine-1-phosphate receptor 2 (S1P2) compared to S1P d18:1. Additionally, S1P d20:1 can actually block the S1P d18:1-induced COX-2 expression mediated by S1P2 activation. This suggests that S1P d20:1 may act as a partial agonist at the S1P2 receptor. []

Q2: What implications do the findings on S1P d20:1 have for understanding diseases like vernal keratoconjunctivitis (VKC)?

A2: Research indicates that altered sphingolipid metabolism on the ocular surface is associated with VKC. Specifically, severe VKC cases exhibit significantly lower levels of (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate (S1P d20:1) in tears compared to both mild/moderate VKC and healthy controls. [] This suggests that S1P d20:1 and potentially other long-chain sphingolipids could play a role in the pathogenesis of VKC, particularly in its more severe forms. This highlights the need for further research into the therapeutic potential of targeting sphingolipid metabolism in VKC treatment.

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